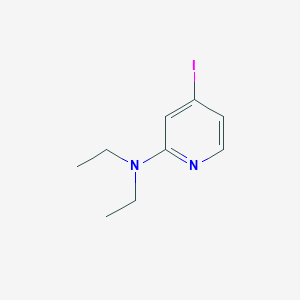

N,N-diethyl-4-iodopyridin-2-amine

Description

N,N-Diethyl-4-iodopyridin-2-amine (CAS 1163707-60-5) is a halogenated pyridine derivative with the molecular formula C₉H₁₃IN₂ and a molecular weight of 276.12 g/mol. The compound features a pyridine ring substituted with an iodine atom at the 4-position and a diethylamino group at the 2-position. The iodine atom introduces significant steric and electronic effects, while the diethylamino group enhances lipophilicity compared to smaller alkylamino substituents. This structural combination makes it a candidate for applications in medicinal chemistry (e.g., kinase inhibitors) or as a building block in cross-coupling reactions .

Properties

CAS No. |

1163707-60-5 |

|---|---|

Molecular Formula |

C9H13IN2 |

Molecular Weight |

276.12 g/mol |

IUPAC Name |

N,N-diethyl-4-iodopyridin-2-amine |

InChI |

InChI=1S/C9H13IN2/c1-3-12(4-2)9-7-8(10)5-6-11-9/h5-7H,3-4H2,1-2H3 |

InChI Key |

GIDJHRWHCAHFPZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=NC=CC(=C1)I |

Canonical SMILES |

CCN(CC)C1=NC=CC(=C1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(Naphthalen-2-yl)pyridin-4-amine

- Molecular Formula : C₁₅H₁₂N₂

- Molecular Weight : 220.27 g/mol

- Key Features: A pyridine ring substituted with a naphthylamino group at the 4-position.

- Physical Properties : White solid; melting point 223°C (acetonitrile) vs. literature 220°C (DMF/water) .

- Spectroscopic Data :

- ¹H-NMR (DMSO) : δ 9.00 (s, NH), aromatic protons at 8.26–7.03 ppm.

- ¹³C-NMR : Distinct signals at 150.7 ppm (pyridine C-2/C-6) and 114.9 ppm (naphthyl carbons).

4-(Dimethylamino)pyridine (DMAP)

- Molecular Formula : C₇H₁₀N₂

- Molecular Weight : 122.17 g/mol

- Key Features: A pyridine ring with a dimethylamino group at the 4-position.

- Applications : Widely used as a nucleophilic catalyst in acylations .

- Comparison: Smaller molecular weight and simpler structure vs. the iodine-containing target compound. Dimethylamino group is less lipophilic than diethylamino, affecting membrane permeability in biological systems.

4-(Aminomethyl)-N-cyclopropylpyridin-2-amine

- Molecular Formula : C₉H₁₃N₃

- Molecular Weight : 163.22 g/mol

- Key Features: Cyclopropyl and aminomethyl substituents on the pyridine ring.

- Aminomethyl substituent offers hydrogen-bonding capability, absent in the target compound .

4-Methyl-3-nitropyridin-2-amine

- Molecular Formula : C₆H₇N₃O₂

- Molecular Weight : 153.14 g/mol

- Key Features : Nitro and methyl groups at the 3- and 4-positions, respectively.

- Comparison: Nitro group is strongly electron-withdrawing, contrasting with the electron-donating diethylamino group in the target. Methyl group provides minimal steric bulk compared to iodine .

N-[2-(Dimethylamino)ethyl]pyridin-2-amine

- Molecular Formula : C₉H₁₅N₃

- Molecular Weight : 165.24 g/mol

- Key Features: Dimethylaminoethyl chain at the 2-position.

Data Table: Structural and Physical Comparisons

Key Research Findings

- Electronic Effects: The iodine atom in this compound withdraws electron density, polarizing the pyridine ring. This contrasts with DMAP, where the dimethylamino group donates electrons, enhancing nucleophilicity .

- Lipophilicity: Diethylamino substituents increase logP compared to cyclopropyl or methyl groups, impacting bioavailability .

- Halogen Bonding: The iodine atom enables unique interactions in protein-ligand binding, a feature absent in non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.